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Introduction
Cedazuridine is a novel, orally administered small molecule inhibitor of the enzyme cytidine

deaminase (CDA).[1][2] Developed to overcome the limitations of previous CDA inhibitors, such

as the instability of tetrahydrouridine in acidic environments, cedazuridine represents a

significant advancement in oral chemotherapy.[3] Its primary therapeutic application is in

combination with decitabine, a hypomethylating agent, for the treatment of myelodysplastic

syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5][6] By inhibiting CDA-

mediated metabolism in the gastrointestinal tract and liver, cedazuridine significantly enhances

the oral bioavailability of decitabine, allowing for an oral treatment regimen with comparable

systemic exposure to intravenous (IV) administration.[5][7][8] This guide provides a

comprehensive overview of the pharmacological profile of cedazuridine, detailing its

mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety,

supported by experimental data and methodologies.

Mechanism of Action
Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine.[9] Its mechanism

of action is the potent and specific inhibition of cytidine deaminase (CDA), an enzyme

responsible for the deamination and subsequent inactivation of cytidine and its analogs,

including the antineoplastic agent decitabine.[2][10] When decitabine is administered orally, it is

subject to extensive first-pass metabolism by CDA, leading to poor bioavailability.[4][11]
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By co-administering cedazuridine with decitabine, the degradation of decitabine is prevented,

leading to increased systemic exposure and enabling its therapeutic efficacy via an oral route.

[5][12] Decitabine, a hypomethylating agent, exerts its antineoplastic effects after being

phosphorylated to its active triphosphate form. This active form is incorporated into DNA, where

it inhibits DNA methyltransferases (DNMTs).[4][5] This inhibition leads to a reduction in DNA

methylation, which is hypothesized to reactivate tumor suppressor genes and induce cellular

differentiation and apoptosis in malignant hematopoietic cells.[5][10]
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Mechanism of Action of Oral Cedazuridine and Decitabine.
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Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of cedazuridine, when administered as a fixed-dose combination

with decitabine (INQOVI®), has been characterized in clinical studies. The co-administration of

cedazuridine (100 mg) with decitabine (35 mg) results in decitabine exposures that are

equivalent to those achieved with intravenous decitabine (20 mg/m²).[5][7]

Parameter Cedazuridine (100 mg)
Decitabine (35 mg with
Cedazuridine)

Cmax (ng/mL) 371 (52% CV) 145 (55% CV)

AUC (nghr/mL) - Day 1 2950 (49% CV) 103 (55% CV)

AUC (nghr/mL) - Steady State 3291 (45% CV) 178 (53% CV)

5-day Cumulative AUC

(ng*hr/mL)
- 851 (50% CV)

Half-life (hours) 6.7 (19% CV) -

Apparent Clearance (L/hours) 30.3 (46% CV) -

Apparent Volume of

Distribution (L)
- 417

Plasma Protein Binding 34-38% 4-6%

Data from DrugBank Online

and other sources.[4][7] CV:

Coefficient of Variation.

Absorption: Following oral administration, both cedazuridine and decitabine are absorbed, with

cedazuridine facilitating the systemic exposure of decitabine.[4] An approximately dose-

proportional increase in Cmax and AUC is observed for both drugs within the studied dose

ranges.[7]

Distribution: Neither cedazuridine nor decitabine exhibit extensive plasma protein binding.[4]

The apparent volume of distribution at steady state for decitabine is 417 L and for cedazuridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://ashpublications.org/bloodadvances/article/5/8/2264/475820/Cedazuridine-decitabine-from-preclinical-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC7708383/
https://go.drugbank.com/drugs/DB15694
https://pmc.ncbi.nlm.nih.gov/articles/PMC7708383/
https://go.drugbank.com/drugs/DB15694
https://pmc.ncbi.nlm.nih.gov/articles/PMC7708383/
https://go.drugbank.com/drugs/DB15694
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is 296 L.[7]

Metabolism: The metabolism of cedazuridine is not fully established, but it is known to convert

to an epimer that is about 10-fold less effective at inhibiting CDA.[4] Decitabine is primarily

metabolized by CDA and through physicochemical degradation.[7] Cedazuridine itself is not a

substrate for and does not significantly inhibit or induce major cytochrome P450 (CYP)

enzymes.[10]

Excretion: Approximately 46% of cedazuridine is recovered in the urine (21% unchanged) and

51% in the feces (27% unchanged).[4]

Pharmacodynamics
The pharmacodynamic effect of the cedazuridine/decitabine combination is primarily driven by

the hypomethylating activity of decitabine. This is often assessed by measuring the methylation

of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA

methylation.[11] Clinical studies have demonstrated that oral cedazuridine/decitabine induces a

degree of LINE-1 demethylation that is comparable to that observed with IV decitabine, with

differences in mean percentage of demethylation being less than or equal to 1%.[3][11] The

maximum change from baseline in LINE-1 demethylation is typically observed around Day 8 of

a treatment cycle.[13]

Clinical Efficacy and Safety
The clinical development of cedazuridine in combination with decitabine has been established

through several key clinical trials, primarily in patients with MDS and CMML.

Pivotal Clinical Trials
Two open-label, randomized, crossover trials, ASTX727-01-B (NCT02103478) and ASTX727-

02 (NCT03306264), were pivotal in the approval of the oral combination.[14][15] In these

studies, patients were randomized to receive either oral cedazuridine/decitabine (35 mg/100

mg) or IV decitabine (20 mg/m²) in the first one or two cycles, followed by all patients receiving

the oral combination in subsequent cycles.[3][14]
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Trial Patient Population
Key Efficacy
Endpoints

Results

ASTX727-01-B
80 adults with MDS or

CMML

Complete Response

(CR) Rate

18% (95% CI: 10-

28%)

Median Duration of

CR
8.7 months

Transfusion

Independence

49% of previously

dependent patients

became transfusion

independent.

ASTX727-02
133 adults with MDS

or CMML

Decitabine Exposure

Equivalence

Geometric mean ratio

of 5-day cumulative

AUC for oral vs. IV

decitabine was 99%

(90% CI: 93-106%).

Complete Response

(CR) Rate

21% (95% CI: 15-

29%)

Median Duration of

CR
7.5 months

Transfusion

Independence

53% of previously

dependent patients

became transfusion

independent.

Data from FDA

approval information

and related

publications.[14][15]

[16]

Safety Profile
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The overall safety profile of oral cedazuridine/decitabine is similar to that of intravenous

decitabine.[14][15] The most common adverse reactions are primarily related to

myelosuppression and gastrointestinal effects.

Adverse Reaction (≥20% incidence) Percentage of Patients

Fatigue ≥20%

Constipation ≥20%

Hemorrhage ≥20%

Myalgia ≥20%

Mucositis ≥20%

Arthralgia ≥20%

Nausea ≥20%

Dyspnea ≥20%

Diarrhea ≥20%

Rash ≥20%

Dizziness ≥20%

Febrile Neutropenia ≥20%

Edema ≥20%

Headache ≥20%

Cough ≥20%

Decreased Appetite ≥20%

Upper Respiratory Tract Infection ≥20%

Pneumonia ≥20%

Increased Transaminases ≥20%

Data from FDA prescribing information.[13][14]
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Serious Adverse Reactions: Serious adverse reactions occurred in 68% of patients, with the

most frequent being febrile neutropenia (30%), pneumonia (14%), and sepsis (13%).[13]

Laboratory Abnormalities: The most common Grade 3 or 4 laboratory abnormalities (≥50%)

were decreased leukocytes, platelet count, neutrophil count, and hemoglobin.[14][15]

Experimental Protocols
Phase II Pharmacokinetic/Pharmacodynamic Crossover
Study (NCT02103478)
Objective: To compare the systemic exposure of decitabine, pharmacodynamic demethylation

activity, and safety of oral cedazuridine/decitabine versus IV decitabine.[3][11]

Study Design:

Population: Adults with intermediate-1, intermediate-2, or high-risk MDS or CMML.[11]

Design: Randomized, open-label, two-way crossover study.[11]

Treatment Arms:

Sequence A: Oral cedazuridine (100 mg) and decitabine (35 mg) daily for 5 days in Cycle

1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2.[11]

Sequence B: IV decitabine in Cycle 1, followed by the oral combination in Cycle 2.[11]

Subsequent Cycles: All patients received the oral combination from Cycle 3 onwards.[11]

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time

points post-dose on specified days of Cycles 1 and 2 to determine decitabine concentrations.

[17]

Pharmacodynamic Assessment: DNA methylation was assessed using the LINE-1 bisulfite

sequencing assay on blood samples collected at screening, predose on Day 1 of Cycles 1,

2, and 3, and on Days 8, 15, and 22 of Cycles 1 and 2.[11]
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Experimental Workflow of a Crossover Clinical Trial for Cedazuridine/Decitabine.
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Conclusion
Cedazuridine is a pivotal innovation in the treatment of myeloid malignancies, enabling the

effective oral administration of decitabine. Its potent and specific inhibition of cytidine

deaminase translates into a pharmacokinetic profile for oral decitabine that is equivalent to

intravenous administration, with comparable pharmacodynamic effects on DNA methylation.

The clinical efficacy and safety of the oral combination of cedazuridine and decitabine have

been robustly demonstrated in patients with MDS and CMML, offering a more convenient and

less burdensome treatment option. Ongoing and future research will continue to explore the full

potential of this novel therapeutic approach in various hematological and other malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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